2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester
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Overview
Description
2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester is an organic compound belonging to the ester family Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalystThe reaction conditions often require heating the reactants to facilitate the formation of the ester and the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of acid chlorides and alcohols in the presence of a base is another common method for ester production .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is used as the reagent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the production of flavors and fragrances.
Methyl butanoate: Found in pineapple oil and used in the fragrance industry.
Isopentyl acetate: A constituent of banana oil and used in flavorings.
Uniqueness
2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-3-16-10(14)8-6-5-7-12(8)9(13)11(15)17-4-2/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSAJSSJPAVUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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